Distinct Physicochemical Profile vs. Hydroxyl-Devoid Analog: Lipophilicity & Solubility Implications
The target compound's computed XLogP3-AA of 4.9 is significantly higher than that of its direct analog lacking the 4-hydroxybenzylidene moiety, (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one, which has a computed XLogP3 of 5.8 [1][2]. Although this appears counterintuitive, it reflects the complex interplay between hydrogen-bonding capacity and overall polarity. The 4.9 XLogP places it in a more moderate lipophilicity range, which is often associated with better oral bioavailability profiles and aqueous solubility compared to the more lipophilic, hydroxyl-devoid analog, which is more prone to precipitation in aqueous assay media [3].
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 5.8 for (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one (hydroxyl-devoid analog) |
| Quantified Difference | Δ = -0.9 log units (more moderate lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A lower XLogP value indicates a reduced tendency for non-specific binding and precipitation in aqueous assay buffers, which is critical for generating reliable in vitro pharmacology data and for simplifying downstream formulation development.
- [1] PubChem. (2026). Compound Summary for CID 135426117: (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/381684-15-7. View Source
- [2] PubChem. (2026). Compound Summary for CID 135426118: (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135426118. View Source
- [3] Wenlock, M.C., Austin, R.P., Barton, P., Davis, A.M., & Leeson, P.D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
